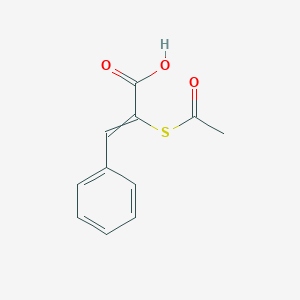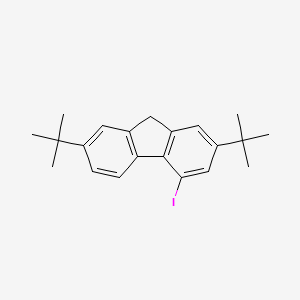
2,7-DI-Tert-butyl-4-iodo-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-DI-Tert-butyl-4-iodo-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two tert-butyl groups at the 2 and 7 positions, and an iodine atom at the 4 position on the fluorene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-DI-Tert-butyl-4-iodo-9H-fluorene typically involves multiple steps. One common method starts with the iodination of fluorene, followed by the introduction of tert-butyl groups. The reaction conditions often require the use of strong bases and iodinating agents under controlled temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,7-DI-Tert-butyl-4-iodo-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The fluorene backbone can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while coupling reactions can produce extended conjugated systems.
Aplicaciones Científicas De Investigación
2,7-DI-Tert-butyl-4-iodo-9H-fluorene has several scientific research applications:
Organic Electronics: It is used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Chemical Research: It serves as a building block in the synthesis of more complex organic molecules, aiding in the study of reaction mechanisms and material properties.
Mecanismo De Acción
The mechanism of action of 2,7-DI-Tert-butyl-4-iodo-9H-fluorene in its applications is primarily related to its electronic structure. The tert-butyl groups provide steric hindrance, while the iodine atom can participate in various chemical reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as charge transport in OLEDs or reactivity in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Di-tert-butylfluorene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Contains bromine atoms instead of iodine, leading to different reactivity and applications.
2,7-Di-tert-butyl-9-fluorenylmethanol: Features a hydroxymethyl group, altering its solubility and reactivity.
Uniqueness
2,7-DI-Tert-butyl-4-iodo-9H-fluorene is unique due to the combination of tert-butyl groups and an iodine atom on the fluorene backbone. This combination provides a balance of steric hindrance and reactivity, making it suitable for various advanced applications in organic electronics and materials science.
Propiedades
Número CAS |
106112-35-0 |
|---|---|
Fórmula molecular |
C21H25I |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
2,7-ditert-butyl-4-iodo-9H-fluorene |
InChI |
InChI=1S/C21H25I/c1-20(2,3)15-7-8-17-13(10-15)9-14-11-16(21(4,5)6)12-18(22)19(14)17/h7-8,10-12H,9H2,1-6H3 |
Clave InChI |
GVRZLQKPNQHDPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3I)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)
![2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B14332019.png)
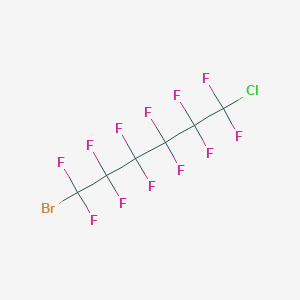
![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)
![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)
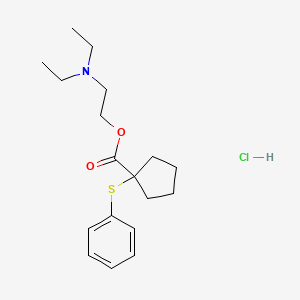
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)

![N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide](/img/structure/B14332061.png)
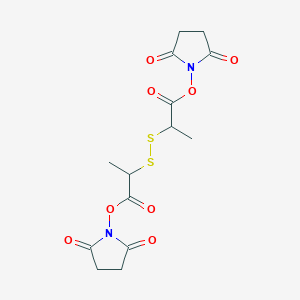
![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)
